![molecular formula C29H23ClN4O4 B8195935 Seco-DUBA CAS No. 1227961-59-2](/img/structure/B8195935.png)
Seco-DUBA
概要
説明
Seco-DUBA is a prodrug of duocarmycin (DUBA) that contains two hydroxyl groups. These groups can each be used for coupling to an antibody via a linker. Seco-DUBA serves as a precursor in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Seco-DUBA is used in the synthesis of ADCs . An improved process for the synthesis of linker-drug vc-seco-DUBA and its intermediates has been described, which is used in a process for preparing an ADC comprising the vc-seco-DUBA linker-drug .Molecular Structure Analysis
Seco-DUBA is a duocarmycin (DUBA) prodrug that contains two hydroxyl groups suitable for antibody coupling through a linker .Chemical Reactions Analysis
Seco-DUBA demonstrates dose-dependent reduction in cell viability over 144 hours across concentrations ranging from 0.0001 pM to 0.01 nM in SK-BR-3 cells . It also exhibits high sensitivity in reducing the viability of SK-BR-3 (IC 50 =0.09), SK-OV-3 (IC 50 =0.43), and SW620 (IC 50 =0.09) cells .Physical And Chemical Properties Analysis
Seco-DUBA has a molecular weight of 526.97 . It is a solid compound with a light yellow to brown color .科学的研究の応用
In the domain of materials science, Seco-DUBA diatomites have been identified as medium quality materials rich in silica and alumina. These properties make them suitable for fabricating puzzolanic and ceramic materials used in construction (Lichtenheldt et al., 1998).
In the field of oncology, Seco-DUBA has shown potential as an antineoplastic agent, particularly in inducing cell death in tumor cells that overexpress HER2, a protein commonly associated with aggressive breast cancers. This was observed in the development of Trastuzumab Duocarmazine, a drug that targets HER2 (Trastuzumab Duocarmazine, 2020).
Another study demonstrated that SYD985, a HER2-targeting antibody-drug conjugate based on trastuzumab and vc-seco-DUBA, has potential for clinical benefit in breast cancers with low HER2 expression. This points towards its utility in a subset of breast cancer cases where HER2 levels are not significantly elevated (van der Lee et al., 2015).
In addition, research involving CES1c-knockout mice revealed stable pharmacokinetics for SYD985 and enhanced efficacy in patient-derived xenograft studies, suggesting improved development of antibody-drug conjugates like SYD985 (Ubink et al., 2018).
SYD985 also synergizes with PARP inhibitors niraparib and olaparib in HER2-expressing tumor cell lines and patient-derived xenografts, thereby enhancing tumor cell killing. This demonstrates its potential as part of a combination therapy for certain cancer types (Dokter et al., 2020).
作用機序
The antibody part of the ADC binds to HER2 on the surface of the cancer cell and the ADC is then internalized. After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death . Upon internalization, the linker is first cleaved in the lysosome by proteases such as cathepsin B followed by two continuous self-elimination reactions to generate seco-DUBA, which undergoes spontaneous rearrangement to yield the active duocarmycin drug form, DUBA, which binds and alkylates DNA .
Safety and Hazards
将来の方向性
Antibody-drug conjugates targeting HER2 and TROP-2 are already effective against breast cancer, but ADCs targeting new transmembrane receptors are necessary to overcome the dependence on the HER2 pathway . Clinical studies with SYD985, a novel HER2-targeting ADC composed of trastuzumab and vc-seco-DUBA, in patients harboring chemotherapy-resistant USC with low, moderate, and high HER2 expression are warranted .
特性
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFBYLFRCCWNB-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seco-DUBA | |
CAS RN |
1227961-59-2 | |
Record name | Seco-duocarmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECO-DUOCARMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。